molecular formula C20H18N6O B2802526 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea CAS No. 2034233-48-0

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea

Cat. No.: B2802526
CAS No.: 2034233-48-0
M. Wt: 358.405
InChI Key: PAINUDYIEJZFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea is a synthetic small molecule with a molecular formula of C20H18N6O and a molecular weight of 358.40 g/mol . It features a pyrazole-pyridine core, a structural motif frequently investigated in medicinal chemistry for its potential to modulate key biological pathways . Compounds containing the 1-methyl-1H-pyrazol-4-yl group have been identified as potent inhibitors of various kinase targets, such as c-Met and ERK, which are implicated in oncogenesis and cancer progression . The urea linker, coupled with the quinoline moiety, is a common pharmacophore that can enhance binding affinity and selectivity in protein-ligand interactions . This combination of structural features makes this urea derivative a valuable chemical probe for researchers studying signal transduction, enzyme kinetics, and cellular proliferation mechanisms in vitro. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-quinolin-8-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-26-13-16(12-24-26)17-8-7-14(10-22-17)11-23-20(27)25-18-6-2-4-15-5-3-9-21-19(15)18/h2-10,12-13H,11H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAINUDYIEJZFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing data from diverse research studies, case analyses, and findings relevant to its therapeutic applications.

Properties

PropertyValue
Molecular Weight341.8 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various protein kinases, which play crucial roles in cell signaling pathways associated with cancer and inflammation. The pyrazole moiety is known for its ability to inhibit protein kinases, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50 values reported around 3.79 µM indicate substantial growth inhibition.
  • NCI-H460 (Lung Cancer) : The compound showed IC50 values of 42.30 µM, suggesting moderate efficacy.
  • SF-268 (Brain Tumor) : Similar inhibitory effects were noted, reinforcing the compound's potential as an anticancer agent .

Anti-inflammatory Effects

In addition to anticancer properties, compounds containing the pyrazole structure have been explored for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxicity of various pyrazole derivatives against a panel of cancer cell lines. The results indicated that the compound exhibited a significant dose-dependent response in inhibiting cell proliferation, with notable selectivity towards cancerous cells compared to normal cells .

Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. This underscores its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Benzoquinazolinone 12

Structure : 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one.
Key Differences :

  • Replaces the urea group with a benzoquinazolinone core.
  • Includes a hydroxycyclohexyl substituent absent in the target compound. Activity: Demonstrates enhanced potency as an M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) compared to earlier analogs like BQCA . The pyridine-pyrazole fragment likely contributes to receptor affinity, but the quinazolinone core may limit solubility compared to urea-based structures.

1-(Pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea (CAS 1311777-18-0)

Structure : Similar urea core but differs in substitution:

  • Pyridine is at the 4-position instead of 3.
  • Quinolin-8-yl is attached via a methyl group to the pyrazole (position 1) rather than the pyridine. The altered substitution pattern may affect binding orientation or metabolic stability .

3-Ureidopyrazole Derivatives (e.g., 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas)

Structure: Simpler pyrazole-urea derivatives lacking the quinoline or pyridine extensions. Activity: Exhibit antitumor, anti-inflammatory, and kinase-inhibitory properties . The absence of extended aromatic systems (e.g., quinoline) may reduce DNA interaction but improve solubility.

Antimicrobial Pyrazole-Urea Compounds (e.g., 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)

Structure: Urea linked to phenylpyrazole groups without quinoline or pyridine moieties. Activity: Demonstrated antimicrobial properties in preliminary studies . The simpler structure highlights how the addition of quinoline or pyridine in the target compound shifts biological focus toward anticancer or neurological targets.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Reported Activity Potency/Specificity Notes
Target Compound Urea Quinolin-8-yl; (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl Potential kinase inhibition, anticancer Quinoline may enhance DNA targeting
Benzoquinazolinone 12 Benzoquinazolinone (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl; hydroxycyclohexyl M1 mAChR PAM Higher receptor potency vs. BQCA
CAS 1311777-18-0 Urea Quinolin-8-ylmethyl (pyrazole-1); pyridin-4-yl Undisclosed (likely kinase-related) Altered substitution may affect binding
3-Ureidopyrazoles Urea 4-Hydroxymethylpyrazole; alkyl/aryl groups Antitumor, anti-inflammatory, kinase inhibition Simpler structure, broader solubility
Antimicrobial Pyrazole-Ureas Urea Phenylpyrazole; ethyl or methyl groups Antimicrobial Lack of extended aromatics limits scope

Key Research Findings

  • Urea vs. Quinazolinone: Benzoquinazolinone 12’s higher mAChR potency suggests that core heterocycles significantly influence receptor binding, but urea-based structures (like the target) may offer better solubility or synthetic accessibility .
  • Substitution Patterns: The position of pyridine (3 vs. 4) and pyrazole substitution (methyl vs. quinolinylmethyl) critically affect molecular interactions, as seen in CAS 1311777-18-0 vs. the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Stepwise Coupling : Begin with synthesizing the pyrazole and pyridine intermediates. For example, 4-hydroxymethylpyrazole-3-carbonyl azides can react with amines under Curtius reaction conditions to form ureas .
  • Cyclization Control : Avoid unintended intramolecular cyclization by optimizing solvent polarity (e.g., anhydrous toluene) and amine stoichiometry .
  • Catalysis : Use palladium catalysts for cross-coupling reactions, as seen in related quinoline-urea derivatives .
    • Data : Typical yields range from 58% to 90% depending on purification (e.g., crystallization from EtOH–AcOH mixtures) .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H NMR peaks for urea NH protons (δ ~9.19 ppm) and pyridyl/pyrazolyl aromatic signals (δ 7.37–8.60 ppm) .
  • HPLC-MS : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and ESI-MS for molecular ion confirmation (e.g., [M+1]+^+) .
    • Validation : Cross-check with X-ray crystallography data for related pyrazolo-oxazinones to resolve ambiguity .

Q. What are the key structural features influencing this compound’s biological activity, and how can structure-activity relationship (SAR) studies be designed?

  • Methodology :

  • Fragment Replacement : Modify the quinoline or pyrazole moieties to assess impacts on target binding (e.g., replace quinoline with naphthyridine) .
  • Functional Group Analysis : Test urea vs. thiourea derivatives to evaluate hydrogen-bonding requirements .
    • Data : Pyrazole substitution at position 4 enhances kinase inhibition, as shown in analogous triazolopyridines .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., variable IC50_{50} values) be resolved?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for TRPV1 studies) and control for batch-to-batch compound purity .
  • Metabolite Screening : Employ LC-MS to identify degradation products that may interfere with activity .
    • Case Study : Adjusting solvent (DMF vs. DMSO) reduced false negatives in kinase inhibition assays for related ureas .

Q. What strategies mitigate stability issues (e.g., hydrolysis of the urea linkage) during in vitro experiments?

  • Methodology :

  • pH Control : Maintain buffers at pH 6–7 to slow hydrolysis .
  • Prodrug Design : Replace urea with stable carbamate prodrugs, as demonstrated in benzoxazine derivatives .
    • Data : Acute toxicity (Category 4) under acidic conditions necessitates storage at −20°C in inert atmospheres .

Q. How can selective functionalization of the pyridine or quinoline rings be achieved to explore new derivatives?

  • Methodology :

  • Directed Lithiation : Use LDA or TMP-zinc bases for regioselective pyridine C–H activation .
  • Cross-Coupling : Suzuki-Miyaura reactions on halogenated quinoline rings (e.g., 8-bromoquinoline) .
    • Example : Introducing trifluoromethyl groups at pyridine position 6 improved metabolic stability in TRPV1 ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.